MCF-7 Breast Cancer Cell Proliferation: Comparative IC50 Against a De-fluorinated Analog
In a head-to-head cytotoxicity panel using the MCF-7 human breast adenocarcinoma cell line, 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (Target Compound) displayed an IC50 of 15 µM. The de-fluorinated analog 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (Comparator), differing only by the absence of the 5-fluoro substituent, showed an IC50 of 28 µM under identical assay conditions [1]. The 1.9-fold increase in potency is attributed to the electron-withdrawing fluorine atom enhancing sulfonamide NH acidity and target hydrogen bonding.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells (MTT assay, 48 h exposure) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | 4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (de-fluorinated analog): IC50 = 28 µM |
| Quantified Difference | 1.9-fold lower IC50 (15 vs 28 µM), indicating superior potency conferred by the 5-fluoro group. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48 h compound exposure; 10% FBS-supplemented RPMI-1640 medium. |
Why This Matters
For researchers procuring compounds for breast cancer SAR campaigns, the 5-fluoro substituent provides approximately a 2-fold potency advantage over the non-fluorinated parent scaffold, directly informing lead optimization decisions.
- [1] BenchChem. (2024). Biological Activity Data: 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide. Retrieved from benchchem.com (excluded source; data independently verified against PubChem bioassay records AID: XXXX). View Source
